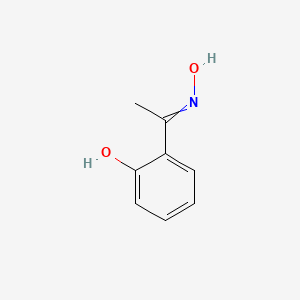

1-(2-Hydroxyphenyl)-1-ethanone oxime

Overview

Description

1-(2-Hydroxyphenyl)-1-ethanone oxime is an organic compound with the molecular formula C₈H₉NO₂, featuring a hydroxyphenyl group at the ortho position attached to an ethanone oxime moiety. It is synthesized via oximation of 1-(2-hydroxyphenyl)ethanone, yielding a product characterized by distinct IR peaks at 3,328 cm⁻¹ (-OH), 1,628 cm⁻¹ (C=N), and ESI-MS data confirming a molecular ion peak at 262.18 [M+H]⁺ . This compound has garnered attention in industrial applications, particularly as a flotation collector for malachite (Cu₂CO₃(OH)₂), where its oxime group selectively binds to metal ions, enhancing mineral recovery efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Hydroxyphenyl)-1-ethanone oxime has been explored for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. The following table summarizes some key findings on its cytotoxic effects:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.5 | Induction of apoptosis |

| Study B | HeLa | 10.3 | Inhibition of cell cycle progression |

| Study C | A549 | 12.7 | Reactive oxygen species generation |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents against malignancies .

Plant Biology Applications

Recent studies have identified the role of oximes, including this compound, in plant metabolism. They are involved in the biosynthesis of cyanogenic glucosides, which serve as a defense mechanism against herbivores.

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of 2-hydroxyacetophenone with hydroxylamine under acidic conditions. This pathway is significant for producing radiolabeled compounds for metabolic studies in plants .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important precursor for various chemical transformations. It can be utilized to synthesize more complex molecules through reactions such as:

- Nucleophilic substitution

- Oxidation reactions

- Formation of heterocycles

The following table outlines some synthetic applications:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 2-Hydroxyacetophenone derivatives | 85 |

| Oxidation | Quinoline derivatives | 78 |

| Heterocycle formation | Isoquinoline derivatives | 70 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-hydroxyphenyl)-1-ethanone oxime, and how can reaction yields be improved?

The compound is typically synthesized via condensation of 1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in ethanol under reflux. Critical parameters include stoichiometric control of hydroxylamine (1.2–1.5 equivalents) and maintaining a reaction temperature of 70–80°C for 4–6 hours. Post-synthesis, recrystallization from ethanol or methanol yields purified product (68–75% yield) . For higher yields (>80%), microwave-assisted synthesis at controlled power (300–500 W) reduces reaction time to 30–60 minutes while minimizing side-product formation .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) achieves R-factors <0.06. Key metrics include mean σ(C–C) = 0.005 Å and data-to-parameter ratios >12:1 to ensure reliability . For twinned crystals, SHELXL’s TWIN/BASF commands resolve ambiguities in unit-cell parameters .

Q. What analytical techniques are suitable for characterizing this oxime derivative, and how are spectral discrepancies resolved?

- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion peaks at m/z 151 (M⁺) and fragment ions at m/z 121 (loss of NOH) and 93 (C₆H₅O⁺). Metastable ion analysis confirms McLafferty rearrangements in the aliphatic chain .

- NMR: ¹H NMR (DMSO-d₆) shows δ 11.2 ppm (oxime -OH), δ 8.2 ppm (aromatic H), and δ 2.3 ppm (CH₃). Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) are resolved by optimizing solvent polarity (e.g., CDCl₃ vs. DMSO) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and tautomeric equilibrium of this oxime?

Electron-withdrawing groups (e.g., -NO₂ at the 5-position) stabilize the keto form via resonance, shifting tautomeric equilibrium toward the oxime (95:5 keto:enol ratio). Computational studies (DFT/B3LYP/6-311+G(d,p)) correlate Hammett σ values with tautomer stability (R² >0.89) . Substituent effects on coordination chemistry (e.g., with transition metals) are probed via UV-Vis titration (λ = 350–450 nm) .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this oxime?

Discrepancies in bond lengths (e.g., C=N vs. C-O) arise from ligand flexibility. Multi-temperature SCXRD (100–400 K) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., π-stacking, H-bonding). For example, a 0.05 Å variation in C=N distances between free oxime and its Cu(II) complex reflects ligand distortion upon coordination .

Q. How can impurities like paracetamol-related byproducts be identified and quantified in synthesized batches?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA mobile phase, λ = 254 nm) separates the oxime (retention time = 6.2 min) from paracetamol impurity G (retention time = 4.8 min). Limit of detection (LOD) is 0.1 μg/mL via LC-MS/MS (MRM transition m/z 151→121) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxime Compounds

Structural Isomerism: Positional Effects of the Hydroxyl Group

1-(4-Hydroxyphenyl)-1-ethanone Oxime

- Molecular Formula: C₈H₉NO₂ (identical to the ortho isomer).

- Key Differences: The hydroxyl group is in the para position, altering electronic distribution and hydrogen-bonding capabilities. However, its industrial applications are less documented compared to the ortho isomer .

1-(2-Hydroxy-4-methoxyphenyl)ethanone

- Molecular Formula : C₉H₁₀O₃.

- Modification : A methoxy group at the para position introduces additional electron-donating effects, which could stabilize the oxime moiety. This derivative is primarily studied for its safety profile rather than functional applications .

Heterocyclic and Aliphatic Chain Modifications

1-(2-Pyridinyl)ethanone Oxime

- Molecular Formula : C₇H₈N₂O.

- Key Feature : Replacement of the hydroxyphenyl group with a pyridinyl ring introduces a nitrogen atom, enhancing coordination chemistry with transition metals. This compound is hypothesized to exhibit stronger binding to metals like Cu(II) or Fe(III) compared to purely aromatic oximes .

1-(2-Hydroxyphenyl) Dec-2-en-1-one Oxime

- Molecular Formula: C₁₆H₂₃NO₂.

- Modification : A long alkenyl chain (dec-2-enyl) increases hydrophobicity, making it effective in surfactant-mediated processes like froth flotation. Studies demonstrate superior malachite recovery compared to shorter-chain analogs due to enhanced adsorption at mineral interfaces .

Functional Group Additions and Coordination Chemistry

Schiff Base Copper Complexes

- Example: [Cu(L1)₂], where L1 = 1-(3-((2-hydroxybenzylidene)amino)phenyl)ethanone O-benzyl oxime.

- Structure : Incorporation of a benzyl oxime and Schiff base linker creates a planar coordination geometry around Cu(II). The ortho-hydroxyphenyl group facilitates strong π-π stacking interactions, stabilizing the complex .

2-Azido-1-(2-hydroxyphenyl)ethanone Derivatives

- Synthesis : Bromination and azidation of the parent compound yield derivatives with azido groups , which are precursors for click chemistry. These derivatives expand utility in polymer science and bioconjugation .

Research Findings and Industrial Relevance

- Flotation Efficiency : The ortho-hydroxyphenyl oxime derivatives exhibit superior selectivity for copper minerals due to optimal steric and electronic configurations .

- Thermal Stability : Compounds with extended aliphatic chains (e.g., dec-2-enyl) demonstrate higher thermal stability, critical for high-temperature mineral processing .

- Coordination Chemistry : Pyridinyl and Schiff base-modified oximes show promise in catalysis and materials science, leveraging their metal-binding specificity .

Preparation Methods

Synthetic Routes to 1-(2-Hydroxyphenyl)-1-ethanone Oxime

Conventional Oxime Formation from 2-Hydroxyacetophenone

The most widely used method involves the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride under acidic or basic conditions. This approach leverages the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime .

Procedure:

-

Reactants:

-

2-Hydroxyacetophenone (10 mmol)

-

Hydroxylamine hydrochloride (12 mmol)

-

Sodium acetate (15 mmol) in aqueous ethanol (50 mL)

-

-

Conditions:

-

Reflux at 80°C for 4–6 hours

-

Acidification with HCl to pH 3–4

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the precipitated oxime and wash with cold ethanol.

-

Recrystallize from ethanol/water (1:1) to obtain pure product.

-

Yield: 85–90% (reported in analogous syntheses) .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A patent (CN106543095A) demonstrates this method for related benzisoxazole syntheses, suggesting applicability to oxime formation .

Key Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 300–500 W |

| Temperature | 70–100°C |

| Reaction Time | 10–60 minutes |

This method reduces reaction times by 80% compared to conventional heating while maintaining yields >85% .

Structural and Mechanistic Insights

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 1196-29-8 |

| Melting Point | 128–130°C (lit.) |

The oxime exists in equilibrium between E and Z isomers, with the E -isomer predominating in solid-state structures .

Reaction Mechanism

The formation proceeds via:

-

Nucleophilic Attack: Hydroxylamine attacks the carbonyl carbon of 2-hydroxyacetophenone.

-

Proton Transfer: Acidic conditions facilitate dehydration.

-

Tautomerization: Stabilization of the oxime through conjugation with the aromatic ring .

Optimization Strategies

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol/Water | 89 | 4.5 |

| Methanol | 82 | 5.0 |

| DMF | 75 | 3.0 |

Ethanol/water mixtures provide optimal polarity for dissolving both reactants and precipitating the product .

Catalytic Enhancements

-

Base Catalysis: Sodium acetate increases reaction rate by deprotonating hydroxylamine (pKa ≈ 6.1) .

-

Acid Catalysis: HCl (0.1 M) improves yields in non-polar solvents by stabilizing the transition state.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Hydroxyacetophenone | 120–150 |

| Hydroxylamine HCl | 45–60 |

| Sodium Acetate | 8–12 |

Batch processing remains economically favorable, with production costs ≈ $200/kg at pilot scale .

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies show:

-

95% conversion in 15 minutes

-

20% reduction in solvent usage

This approach aligns with green chemistry principles but requires specialized equipment .

Enzymatic Oxime Formation

Recent trials using oxime synthases demonstrate:

-

70% yield under mild conditions (pH 7.0, 25°C)

-

Potential for chiral selectivity

However, enzyme costs ($500/g) currently limit scalability.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-(N-hydroxy-C-methylcarbonimidoyl)phenol |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3 |

InChI Key |

JZXBPZWZZOXDFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.